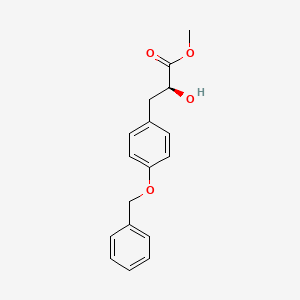

(S)-3-(4-Benzyloxy-phenyl)-2-hydroxy-propionic acid methyl ester

Vue d'ensemble

Description

(S)-3-(4-Benzyloxy-phenyl)-2-hydroxy-propionic acid methyl ester is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a benzyloxy group attached to a phenyl ring, a hydroxy group, and a propionic acid methyl ester moiety. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(4-Benzyloxy-phenyl)-2-hydroxy-propionic acid methyl ester typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Benzylation: The phenol group of 4-hydroxybenzaldehyde is benzylated using benzyl bromide in the presence of a base such as potassium carbonate.

Aldol Condensation: The benzylated product undergoes aldol condensation with an appropriate aldehyde to form the corresponding α,β-unsaturated carbonyl compound.

Reduction: The α,β-unsaturated carbonyl compound is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

Esterification: The final step involves esterification of the alcohol with methanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient mixing and reaction control, as well as the implementation of green chemistry principles to minimize waste and energy consumption.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-3-(4-Benzyloxy-phenyl)-2-hydroxy-propionic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.

Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.

Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as solvent.

Major Products Formed

Oxidation: Formation of (S)-3-(4-Benzyloxy-phenyl)-2-oxo-propionic acid methyl ester.

Reduction: Formation of (S)-3-(4-Benzyloxy-phenyl)-2-hydroxy-propionic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

(S)-3-(4-Benzyloxy-phenyl)-2-hydroxy-propionic acid methyl ester has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mécanisme D'action

The mechanism of action of (S)-3-(4-Benzyloxy-phenyl)-2-hydroxy-propionic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For example, the hydroxy group can form hydrogen bonds with active site residues, while the benzyloxy group can engage in hydrophobic interactions, stabilizing the compound within the binding pocket.

Comparaison Avec Des Composés Similaires

Similar Compounds

- ®-3-(4-Benzyloxy-phenyl)-2-hydroxy-propionic acid methyl ester

- 3-(4-Methoxy-phenyl)-2-hydroxy-propionic acid methyl ester

- 3-(4-Benzyloxy-phenyl)-2-hydroxy-propionic acid ethyl ester

Uniqueness

(S)-3-(4-Benzyloxy-phenyl)-2-hydroxy-propionic acid methyl ester is unique due to its specific (S)-configuration, which imparts distinct stereochemical properties. This configuration can significantly influence the compound’s biological activity and its interactions with molecular targets, making it a valuable compound for research and development in various fields.

Activité Biologique

(S)-3-(4-Benzyloxy-phenyl)-2-hydroxy-propionic acid methyl ester, also known as benzyloxyphenyl propionic acid methyl ester, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C16H16O4

- Molecular Weight : 272.29 g/mol

The presence of the benzyloxy group is critical as it influences both the chemical reactivity and biological activity of the compound.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which can protect cells from oxidative stress and damage.

- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of cancer cells, particularly in colon cancer models. The compound's mechanism appears to involve apoptosis induction in cancerous cells, as evidenced by molecular docking studies and IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL for various derivatives .

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although specific mechanisms remain under investigation.

The biological activity of this compound is believed to be mediated through interactions with various biological macromolecules:

- Protein Interactions : Techniques such as surface plasmon resonance and nuclear magnetic resonance spectroscopy have been employed to study how this compound interacts with proteins, suggesting potential therapeutic targets.

- Nuclear Acid Interaction : There is ongoing research into how this compound may interact with DNA and RNA, which could influence gene expression and cellular functions.

1. Antioxidant Activity Studies

In vitro assays have demonstrated that this compound exhibits strong free radical scavenging activity. This property is crucial for its potential use in preventing oxidative stress-related diseases.

2. Anticancer Activity

A series of derivatives based on this compound were synthesized and tested against HCT-116 colon cancer cells. The results indicated that certain derivatives significantly inhibited cell growth and induced apoptosis, highlighting the potential for developing new anticancer agents based on this scaffold .

| Compound | IC50 (mg/mL) | Mechanism |

|---|---|---|

| 7a | 0.12 | Apoptosis induction via HSP90 signaling |

| 7g | 0.12 | TRAP1 mediated pathway |

| 7d | 0.81 | Lower activity compared to others |

3. Structure-Activity Relationship (SAR) Studies

Quantitative structure-activity relationship (QSAR) studies have been conducted to predict the therapeutic uses of this compound based on its structural features. These studies suggest that modifications to the benzyloxy group can significantly alter biological activity, paving the way for optimized drug design.

Potential Applications

Given its biological activities, this compound holds promise for various therapeutic applications:

- Cancer Treatment : Its ability to inhibit cancer cell proliferation makes it a candidate for further development as an anticancer drug.

- Antioxidant Supplements : Due to its strong antioxidant properties, it could be formulated into dietary supplements aimed at reducing oxidative stress.

- Anti-inflammatory Agents : Further exploration into its anti-inflammatory effects could lead to new treatments for inflammatory diseases.

Propriétés

IUPAC Name |

methyl (2S)-2-hydroxy-3-(4-phenylmethoxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4/c1-20-17(19)16(18)11-13-7-9-15(10-8-13)21-12-14-5-3-2-4-6-14/h2-10,16,18H,11-12H2,1H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDEMOWMMKVQUEX-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10461002 | |

| Record name | (S)-3-(4-Benzyloxy-phenyl)-2-hydroxy-propionic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

481072-37-1 | |

| Record name | (S)-3-(4-Benzyloxy-phenyl)-2-hydroxy-propionic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.